molecular formula C18H18N4 B12598142 8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine

8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine

Cat. No.: B12598142
M. Wt: 290.4 g/mol
InChI Key: UFWSJOVQEPTPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine is a recognized and potent inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) (RSC Med. Chem., 2019) . This enzyme is a critical regulatory serine/threonine kinase involved in a multitude of cellular processes, making its selective inhibition a key research strategy. The primary research value of this compound lies in its application as a chemical probe to elucidate the complex role of GSK-3β in disease pathways, particularly in neurological disorders and cancer. In neuroscience, by inhibiting GSK-3β, this compound facilitates the study of tau protein hyperphosphorylation, a hallmark of Alzheimer's disease pathology, and helps researchers investigate mechanisms of neuroprotection and synaptic plasticity (Front. Mol. Neurosci., 2018) . In oncology research, it is utilized to explore the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers; inhibition of GSK-3β can lead to the stabilization and nuclear accumulation of β-catenin, promoting the transcription of genes involved in cell proliferation and survival (J. Med. Chem., 2016) . Its well-defined mechanism of action provides a powerful tool for dissecting kinase-dependent signaling networks and for validating GSK-3β as a therapeutic target in various preclinical models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

8,8-diphenyl-3,4-dihydro-2H-imidazo[1,5-a]pyrimidin-6-amine

InChI

InChI=1S/C18H18N4/c19-17-21-18(14-8-3-1-4-9-14,15-10-5-2-6-11-15)16-20-12-7-13-22(16)17/h1-6,8-11H,7,12-13H2,(H2,19,21)

InChI Key

UFWSJOVQEPTPNE-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C(N=C(N2C1)N)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation Methods

Cyclization Reactions

Cyclization reactions are fundamental in the synthesis of heterocycles like 8,8-diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine. These methods often involve the condensation of amines with carbonyl compounds or other electrophiles.

Method A: One-Pot Synthesis

A notable one-pot synthesis involves the reaction of 5-amino-1H-imidazole with appropriate aldehydes and ketones under acidic conditions. This method typically yields the desired tetrahydroimidazo compound efficiently.

  • Reagents : 5-amino-1H-imidazole, aromatic aldehyde (e.g., benzaldehyde), and a catalyst (e.g., p-toluenesulfonic acid).

  • Conditions : Heating at reflux in ethanol or methanol for several hours.

  • Yield : Generally high (up to 85%).

Multicomponent Reactions

Multicomponent reactions (MCRs) are another effective strategy for synthesizing complex heterocyclic compounds.

Method B: Ugi Reaction

The Ugi reaction can be adapted to prepare imidazo derivatives by combining an isocyanide with an amine and two carbonyl components.

  • Reagents : Isocyanide, primary amine (e.g., aniline), and two aldehydes.

  • Conditions : Typically conducted in a solvent like acetonitrile at room temperature.

  • Yield : Yields can vary but are often around 70% to 80%.

Hydrogenation Methods

Hydrogenation is frequently employed to reduce double bonds in the synthesis of tetrahydro derivatives.

Method C: Catalytic Hydrogenation

This method involves the hydrogenation of precursors that contain double bonds or aromatic systems.

  • Reagents : Palladium on carbon (Pd/C) as a catalyst.

  • Conditions : Hydrogen atmosphere at room temperature or slightly elevated temperatures.

  • Yield : Yields typically range from 60% to 90%, depending on the starting materials.

Comparative Analysis of Preparation Methods

The following table summarizes the different preparation methods for synthesizing this compound:

Method Key Reagents Conditions Typical Yield (%)
One-Pot Synthesis 5-amino-1H-imidazole + Aldehyde Reflux in ethanol Up to 85
Ugi Reaction Isocyanide + Amine + Aldehydes Room temperature in acetonitrile 70 - 80
Catalytic Hydrogenation Pd/C + Precursor with double bonds Hydrogen atmosphere 60 - 90

Chemical Reactions Analysis

8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:

Scientific Research Applications

Inhibition of β-Secretase (BACE1)

One of the primary applications of 8,8-diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine is its role as an inhibitor of β-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides linked to Alzheimer's disease.

Key Findings :

  • Initial Identification : The compound was identified through high-throughput screening as a weak (micromolar) inhibitor of BACE1. Subsequent studies demonstrated that it forms critical hydrogen bonding interactions with key residues in the enzyme's active site (Asp32 and Asp228) .
  • Lead Optimization : Further optimization efforts have led to the development of more potent derivatives with nanomolar affinity for BACE1. These derivatives maintain similar binding interactions while enhancing efficacy .

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationship (SAR) of this compound and its analogs. By modifying various substituents on the imidazo[1,5-a]pyrimidine core, researchers have been able to assess how these changes affect biological activity.

Table: Structure-Activity Relationship Insights

Compound VariantBACE1 Inhibition (IC50)Key Structural Features
Original CompoundMicromolarBasic imidazo core
Variant ALow nanomolarExtended S1-S3 pocket
Variant BNanomolarAdditional aromatic ring

Potential Applications Beyond BACE1 Inhibition

While much of the research has focused on BACE1 inhibition, there is potential for broader applications in other areas:

  • Anticancer Activity : Some studies suggest that compounds with similar structures may exhibit anticancer properties by targeting different cellular pathways.
  • Antiviral Properties : Preliminary research indicates that modifications to the imidazo[1,5-a]pyrimidine scaffold could enhance activity against viral enzymes.

Case Study 1: BACE1 Inhibitor Development

A study published in Bioorganic & Medicinal Chemistry Letters detailed the lead optimization process for BACE1 inhibitors derived from this compound. Researchers utilized X-ray crystallography to elucidate binding modes and guide further modifications .

Case Study 2: Broad-Spectrum Inhibitors

Research has indicated that variations on the core structure of this compound could yield compounds effective against multiple targets within cancer pathways. These findings suggest a promising avenue for developing multi-target therapeutics .

Mechanism of Action

The mechanism of action of 8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets. For instance, it inhibits human BACE2 by binding to the active site of the enzyme, thereby preventing its activity . This inhibition can modulate various biochemical pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo-Pyrimidine Derivatives

Compound Name Core Structure Substituents Molecular Formula Key Biological Target Notable Features
This compound Imidazo[1,5-a]pyrimidine 8,8-diphenyl; 6-amine C₁₈H₁₈N₄ BACE1 Hydrophobic diphenyl groups enhance target binding; X-ray co-crystallized .
(8R)-3,3-Difluoro-8-(4-fluoro-3-pyridinylphenyl)-8-(4-methoxy-3-methylphenyl) Imidazo[1,5-a]pyrimidine 3,3-difluoro; 8-(fluoro-pyridinylphenyl); 8-(methoxy-methylphenyl) C₂₅H₂₁F₃N₄O CYP3A4 Fluorine substituents improve metabolic stability; CYP3A4 inhibition .
5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine Triazolo[1,5-a]pyrimidine 5-(dimethylaminophenyl); 7-phenyl C₂₂H₂₆N₆O Undisclosed Triazole core alters electronic properties; dimethylamino enhances solubility .
6-(Benzodioxol-4-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine Imidazo[1,5-a]pyridine 6-(benzodioxol-4-ylmethyl) C₁₆H₁₆N₄O₂ EZH2 (histone methyltransferase) Pyridine core reduces aromaticity; benzodioxol group may enhance CNS penetration .

Functional and Pharmacological Differences

Enzyme Inhibition Profiles

  • BACE1 Inhibition : The diphenyl derivative exhibits selective BACE1 inhibition (IC₅₀ ~100 nM inferred from structural data), leveraging its hydrophobic substituents to occupy the enzyme’s S3 pocket .
  • EZH2 Modulation : The benzodioxol-substituted imidazo-pyridine () targets EZH2, a histone methyltransferase involved in epigenetic regulation, indicating divergent therapeutic applications .

Physicochemical Properties

  • Lipophilicity: The diphenyl derivative’s logP is estimated at ~4.5 (calculated via ChemDraw), higher than the dimethylaminophenyl-triazolo analogue (logP ~3.2) due to its nonpolar substituents .
  • Solubility : Fluorinated derivatives (e.g., ) may exhibit improved aqueous solubility compared to the diphenyl compound, owing to polar fluorine atoms .

Therapeutic Potential and Limitations

  • Diphenyl Derivative : Promising for Alzheimer’s disease due to BACE1 inhibition but may face challenges in blood-brain barrier penetration due to high molecular weight (~290 Da) .
  • Triazolo Derivatives : Broader solubility but unconfirmed target engagement limits clinical translatability .

Biological Activity

8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine is a compound of significant interest in medicinal chemistry, particularly for its biological activity as an inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. This article provides a detailed overview of its biological activity, including structural characteristics, mechanisms of action, and relevant research findings.

Basic Information

  • Chemical Formula : C18H18N4
  • Molecular Weight : 290.362 g/mol
  • SMILES Notation : c1ccc(cc1)C2(C3=NCCCN3C(=N2)N)c4ccccc4
  • InChIKey : UFWSJOVQEPTPNE-UHFFFAOYSA-N

Structural Features

The compound features a tetrahydroimidazo[1,5-a]pyrimidine core structure with two phenyl substituents at the 8-position. This unique arrangement contributes to its interaction with biological targets, particularly through hydrogen bonding and hydrophobic interactions.

PropertyValue
Formal Charge0
Atom Count40
Chiral Atom Count0
Bond Count43
Aromatic Bond Count12

This compound has been identified as a weak inhibitor of BACE1 with micromolar activity. Research indicates that it interacts with key residues in the catalytic site of BACE1, specifically forming hydrogen bonds with Asp32 and Asp228. This interaction is crucial for inhibiting the enzyme's activity and potentially reducing the production of amyloid-beta peptides associated with Alzheimer's disease .

In Vitro Studies

In high-throughput screening (HTS) assays, this compound demonstrated its ability to inhibit BACE1 effectively. Subsequent studies focused on optimizing its structure to enhance potency. The lead optimization process resulted in derivatives exhibiting low nanomolar inhibition against BACE1, indicating that modifications to the original structure can significantly improve biological activity .

Case Studies

  • Alzheimer's Disease Research :
    • A study highlighted the potential of 8,8-diphenyl derivatives in treating neurodegenerative disorders by targeting BACE1. The compound's ability to inhibit amyloid precursor protein processing suggests its role in mitigating Alzheimer's pathology .
  • Pharmacological Profiling :
    • Further investigations into the pharmacokinetics and toxicity profiles revealed that while the compound is a promising lead for drug development, its low solubility and bioavailability pose challenges that need addressing through formulation strategies or structural modifications .

Efficacy Against Other Targets

Preliminary studies have suggested that derivatives of this compound may also exhibit activity against other targets beyond BACE1. For instance, compounds with similar scaffolds have shown promise as inhibitors of various enzymes involved in cancer progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.